5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H6F3N3O2 and its molecular weight is 245.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Synthesis : This compound has been used in the regioselective synthesis of 1- and 4-substituted derivatives. The reactivity of the compound allows for selective alkylation, enabling the creation of various derivatives with potential applications in different fields (Drev et al., 2014).
Biological Activity
- Cancer Cell Inhibition : A study reported that a derivative of this compound showed significant inhibition of the proliferation of some cancer cell lines, indicating its potential use in cancer research (Liu et al., 2016).
- Potent Pim1 Kinase Inhibitors : A synthesis methodology involving this compound was developed for creating analogues of potent Pim1 kinase inhibitors, suggesting its application in the development of new therapeutic agents (Jismy et al., 2020).
Optical Properties
- Photophysical Properties : Research has explored the photophysical properties of derivatives of this compound, indicating its potential use in the development of optical materials and fluorescent probes (Stefanello et al., 2022).
Novel Fluorescent Molecule
- Fluorescence Intensity : A derivative of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid was identified as a novel fluorescent molecule, potentially exploitable as an attractive fluorophore due to its many binding sites and strong fluorescence intensity (Wu et al., 2006).
Synthesis of New Derivatives
- Novel Synthesis Methods : The compound has been used in the development of new synthesis methods for producing biologically active derivatives, highlighting its versatility in medicinal chemistry (Jismy et al., 2018).
Mechanism of Action
Mode of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which it belongs, have been identified as strategic compounds for optical applications . They exhibit tunable photophysical properties, with electron-donating groups at position 7 on the fused ring improving both absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been studied for their potential applications in materials science and biological interactions . They have been used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been noted for their optical properties, which could potentially be used for studying the dynamics of intracellular processes .
Action Environment
One study noted that pyrazolo[1,5-a]pyrimidines exhibited stability under exposure to extreme ph .
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives are being extensively studied due to their diverse biological activity . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . Therefore, the future directions of research on 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives could involve further exploration of their medicinal properties and potential applications in material science.
Properties
IUPAC Name |
5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-4-2-6(9(10,11)12)15-7(14-4)5(3-13-15)8(16)17/h2-3H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMOOHCQZZFUPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404399 |
Source
|
Record name | 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695191-64-1 |
Source
|
Record name | 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.